2-(5-Methyl-1-benzofuran-2-yl)acetic acid

Anticancer Breast Cancer MCF7

2-(5-Methyl-1-benzofuran-2-yl)acetic acid (CAS: Not available) is a heterocyclic carboxylic acid belonging to the benzofuran derivative class. Its molecular structure features a benzofuran ring substituted with a methyl group at the 5-position and an acetic acid moiety at the 2-position.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
Cat. No. B12118292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-1-benzofuran-2-yl)acetic acid
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2)CC(=O)O
InChIInChI=1S/C11H10O3/c1-7-2-3-10-8(4-7)5-9(14-10)6-11(12)13/h2-5H,6H2,1H3,(H,12,13)
InChIKeyXUAMMAMOJYGONA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methyl-1-benzofuran-2-yl)acetic acid: A Versatile Benzofuran Scaffold for Pharmaceutical and Agrochemical R&D Procurement


2-(5-Methyl-1-benzofuran-2-yl)acetic acid (CAS: Not available) is a heterocyclic carboxylic acid belonging to the benzofuran derivative class. Its molecular structure features a benzofuran ring substituted with a methyl group at the 5-position and an acetic acid moiety at the 2-position . Benzofuran derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This specific compound serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical development . The compound exhibits a molecular weight of 190.19 g/mol and a molecular formula of C11H10O3 .

Why 2-(5-Methyl-1-benzofuran-2-yl)acetic acid Cannot Be Readily Substituted with Unsubstituted or Differently Substituted Benzofuran Acetic Acids


While benzofuran acetic acids share a common core, the presence and position of substituents dramatically alter their physicochemical properties and biological target interactions. For example, the unsubstituted analog, 2-(1-benzofuran-2-yl)acetic acid, has a predicted pKa of 3.22±0.30 and a logP of 1.69 , while the 5-methyl substitution in 2-(5-Methyl-1-benzofuran-2-yl)acetic acid alters these parameters, influencing solubility, membrane permeability, and binding affinity. Furthermore, a related analog, 2-(5-methyl-1-benzofuran-3-yl)acetic acid, differs only in the attachment point of the acetic acid group, yet this positional isomerism leads to distinct molecular geometries and potential for divergent biological activities [1]. Substituting the target compound with a less specific analog can compromise experimental reproducibility and lead to false negatives or suboptimal outcomes in structure-activity relationship studies.

Quantitative Evidence for 2-(5-Methyl-1-benzofuran-2-yl)acetic acid: Comparative Performance Data for Informed Procurement


Antiproliferative Activity in MCF7 Breast Cancer Cells: A Benchmark for Benzofuran Acetic Acid Derivatives

2-(5-Methyl-1-benzofuran-2-yl)acetic acid has demonstrated measurable antiproliferative activity against the human MCF7 breast cancer cell line. While a direct head-to-head comparison with a specific comparator is not available in the retrieved data, the assay provides a quantitative baseline for its in vitro efficacy [1]. This data point allows researchers to benchmark the compound's activity against other benzofuran derivatives or standard chemotherapeutics in their own assays.

Anticancer Breast Cancer MCF7

Physicochemical Property Differentiation: Impact of 5-Methyl Substitution on Predicted LogP and pKa

The 5-methyl substitution on the benzofuran core of 2-(5-Methyl-1-benzofuran-2-yl)acetic acid is expected to alter its lipophilicity and acidity compared to the unsubstituted parent compound, 2-(1-benzofuran-2-yl)acetic acid. The unsubstituted analog has a predicted pKa of 3.22±0.30 and a logP of 1.69 . The addition of the methyl group at the 5-position increases hydrophobicity, which can enhance membrane permeability and alter protein binding characteristics . These differences are crucial for optimizing drug-like properties in lead development.

Physicochemical Properties Drug-likeness Lipophilicity

Structural Versatility: A Privileged Scaffold for Diverse Biological Targets

The benzofuran core, particularly when substituted with a methyl group and an acetic acid moiety, serves as a versatile scaffold for targeting a range of enzymes and receptors. While specific quantitative data for 2-(5-Methyl-1-benzofuran-2-yl)acetic acid against individual targets is not available, related benzofuran acetic acid derivatives have shown activity against targets such as COX-2 [1] and EPAC1 [2]. The 5-methyl-2-acetic acid substitution pattern provides a unique vector for further derivatization and optimization, making it a valuable starting point for medicinal chemistry campaigns.

Scaffold Medicinal Chemistry Benzofuran

Strategic Application Scenarios for Procuring 2-(5-Methyl-1-benzofuran-2-yl)acetic acid


Medicinal Chemistry: Lead Optimization for Anticancer Agents

Researchers engaged in oncology drug discovery can utilize 2-(5-Methyl-1-benzofuran-2-yl)acetic acid as a core scaffold for synthesizing novel anticancer agents. Its demonstrated antiproliferative activity against MCF7 breast cancer cells [3] provides a validated starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity. The presence of the carboxylic acid group allows for further derivatization into esters, amides, or other prodrugs to optimize pharmacokinetic properties.

Chemical Biology: Development of EPAC1-Targeted Probes

Given that benzofuran oxoacetic acid derivatives have been identified as isoform-selective EPAC1 activators [3], 2-(5-Methyl-1-benzofuran-2-yl)acetic acid can serve as a precursor for synthesizing chemical probes to study EPAC1 signaling pathways. Its unique substitution pattern offers a distinct starting point for generating novel EPAC1 modulators with potentially improved selectivity and in vivo properties compared to existing tools.

Agrochemical Research: Synthesis of Novel Herbicides and Pesticides

Benzofuran-2-acetic esters have demonstrated phytotoxic activity [3], indicating the potential of this scaffold for herbicide development. 2-(5-Methyl-1-benzofuran-2-yl)acetic acid provides a synthetic entry point for creating a focused library of benzofuran-based agrochemicals. Its structural features can be modified to enhance herbicidal potency and selectivity against specific weed species while minimizing off-target effects on crops.

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